molecular formula C10H10BrN3O B2623260 3-bromo-N'-(2-cyanoethyl)benzohydrazide CAS No. 866153-08-4

3-bromo-N'-(2-cyanoethyl)benzohydrazide

Cat. No.: B2623260
CAS No.: 866153-08-4
M. Wt: 268.114
InChI Key: JFCQJPCRPCSCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N’-(2-cyanoethyl)benzohydrazide is an organic compound with the molecular formula C10H10BrN3O. It is a derivative of benzohydrazide, featuring a bromine atom at the third position of the benzene ring and a cyanoethyl group attached to the nitrogen atom of the hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(2-cyanoethyl)benzohydrazide typically involves the reaction of 3-bromobenzoyl chloride with N-(2-cyanoethyl)hydrazine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(2-cyanoethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.

    Condensation Reactions: Aldehydes or ketones, often in the presence of an acid catalyst.

Major Products Formed

    Substitution Reactions: Substituted benzohydrazides.

    Reduction Reactions: Amino derivatives of benzohydrazide.

    Condensation Reactions: Hydrazones.

Scientific Research Applications

3-bromo-N’-(2-cyanoethyl)benzohydrazide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-N’-(2-cyanoethyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl group can act as a bioisostere, mimicking the structure and function of other biologically active molecules. The bromine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N’-(2-cyanoethyl)benzohydrazide: C10H10BrN3O

    3-chloro-N’-(2-cyanoethyl)benzohydrazide: C10H10ClN3O

    3-fluoro-N’-(2-cyanoethyl)benzohydrazide: C10H10FN3O

Uniqueness

3-bromo-N’-(2-cyanoethyl)benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s larger size and higher electronegativity compared to chlorine or fluorine can result in different chemical and physical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-bromo-N'-(2-cyanoethyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-9-4-1-3-8(7-9)10(15)14-13-6-2-5-12/h1,3-4,7,13H,2,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQJPCRPCSCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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